(1S,5R)-6-benzyl-3-(1-methylimidazole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
(1S,5R)-6-benzyl-3-(1-methylimidazole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic compound that belongs to the class of diazabicyclo compounds. These compounds are known for their unique bicyclic structure, which imparts specific chemical and biological properties. The compound’s structure includes a benzyl group, a methylimidazole moiety, and a diazabicyclo nonane core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-benzyl-3-(1-methylimidazole-2-carbonyl)-3,6-diazabicyclo[322]nonan-7-one typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo nonane core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-benzyl-3-(1-methylimidazole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry
In chemistry, (1S,5R)-6-benzyl-3-(1-methylimidazole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies and catalytic systems.
Biology
The compound’s biological activity is of significant interest. It has been studied for its potential as an enzyme inhibitor, receptor modulator, and antimicrobial agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its therapeutic potential
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its ability to impart specific properties to the final product.
Mechanism of Action
The mechanism of action of (1S,5R)-6-benzyl-3-(1-methylimidazole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effect. The pathways involved in its mechanism of action are often complex and may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[3.3.1]nonan-3-one
- Bicyclo[3.3.1]nonan-2-one
- 8-azabicyclo[3.2.1]octane
Uniqueness
Compared to similar compounds, (1S,5R)-6-benzyl-3-(1-methylimidazole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one stands out due to its unique combination of functional groups and bicyclic structure. This uniqueness imparts specific chemical and biological properties that make it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(1S,5R)-6-benzyl-3-(1-methylimidazole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-21-10-9-20-17(21)19(25)22-12-15-7-8-16(13-22)23(18(15)24)11-14-5-3-2-4-6-14/h2-6,9-10,15-16H,7-8,11-13H2,1H3/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRDWGKTYMNAGT-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)N2CC3CCC(C2)N(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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